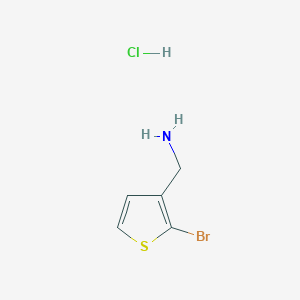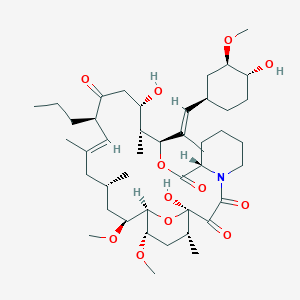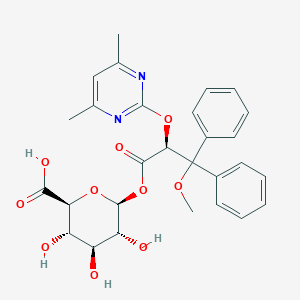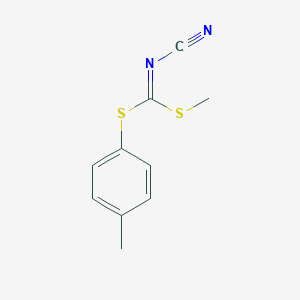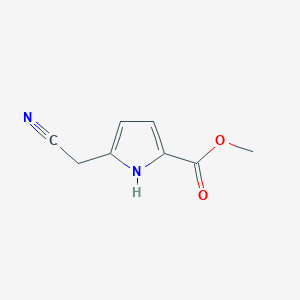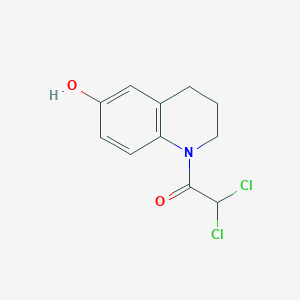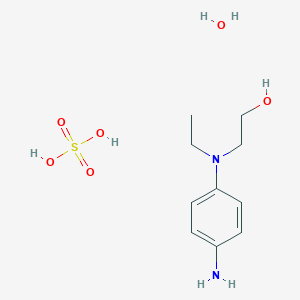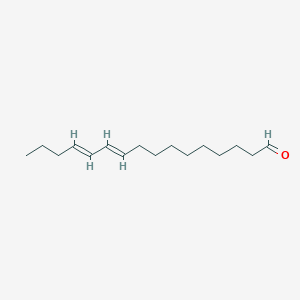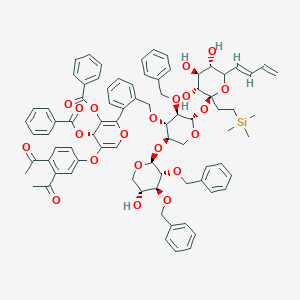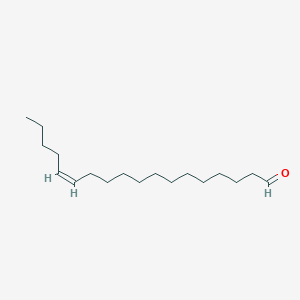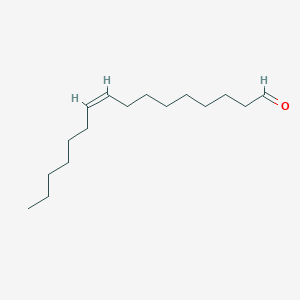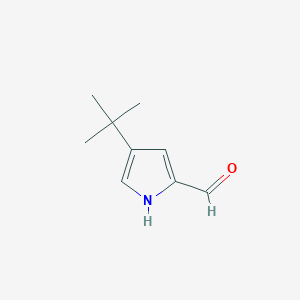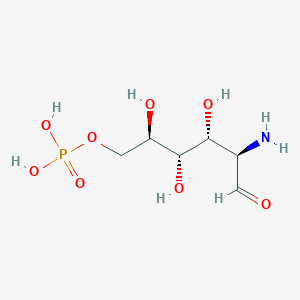
D-葡萄糖胺-6-磷酸
描述
葡萄糖胺-6-磷酸(水合物)是一种单糖衍生物,在己糖胺生物合成途径中起着至关重要的作用。它是各种生物分子的合成中间体,包括糖胺聚糖,糖胺聚糖是软骨和其他结缔组织的重要组成部分。该化合物以其参与与代谢和结构完整性相关的细胞过程而闻名。
科学研究应用
葡萄糖胺-6-磷酸(水合物)在科学研究中具有广泛的应用:
化学: 它被用作合成复杂碳水化合物和糖胺聚糖的前体。
生物学: 该化合物因其在细胞代谢和信号通路中的作用而被研究。
作用机制
葡萄糖胺-6-磷酸(水合物)主要通过其在己糖胺生物合成途径中的作用发挥作用。它作为酶葡萄糖胺-6-磷酸N-乙酰转移酶的底物,该酶将其转化为N-乙酰葡萄糖胺-6-磷酸。 该化合物进一步加工形成尿苷二磷酸-N-乙酰葡萄糖胺,它是细菌中蛋白质糖基化和细胞壁生物合成的关键分子 . 分子靶标包括参与这些途径的各种酶,该化合物影响细胞过程,如信号转导和代谢调节 .
类似化合物:
N-乙酰葡萄糖胺: 己糖胺生物合成途径中的另一个重要中间体。
葡萄糖胺: 非磷酸化形式,通常用于膳食补充剂。
果糖-6-磷酸: 葡萄糖胺-6-磷酸合成的前体分子。
独特性: 葡萄糖胺-6-磷酸(水合物)因其在糖胺聚糖生物合成中的特定作用以及其参与多个代谢途径而具有独特性。 与它的非磷酸化对应物不同,它直接参与细胞结构和功能所需的必需生物分子的形成 .
生化分析
Biochemical Properties
D-glucosamine-6-phosphate is involved in several biochemical reactions. It is produced during the hexosamine biosynthesis pathway by the enzyme glucosamine-6-phosphate deaminase from the substrates fructose-6-phosphate and glutamine . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the GlmS riboswitch, a ribozyme located in the 5’-UTR of the gene encoding GlmS, which inhibits GlmS production and decreases D-glucosamine-6-phosphate levels . Additionally, it is a substrate for N-acetyl-D-glucosamine kinase, which converts it into N-acetyl-D-glucosamine-6-phosphate .
Cellular Effects
D-glucosamine-6-phosphate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it is a precursor in the biosynthesis of UDP-GlcNAc, which is involved in protein glycosylation, a critical process for cell signaling and function . Moreover, D-glucosamine-6-phosphate has been shown to impact the production of bacterial cell walls, highlighting its importance in cellular structure and integrity .
Molecular Mechanism
The molecular mechanism of D-glucosamine-6-phosphate involves its interactions with various biomolecules. It binds to the GlmS riboswitch, inhibiting the production of GlmS and subsequently decreasing the levels of D-glucosamine-6-phosphate . This compound also acts as a substrate for enzymes such as glucosamine-6-phosphate synthase and N-acetyl-D-glucosamine kinase, facilitating the conversion of fructose-6-phosphate and glutamine into D-glucosamine-6-phosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-glucosamine-6-phosphate can change over time. The stability of this compound is greater than that of its sodium salt . Long-term studies have shown that D-glucosamine-6-phosphate can influence cellular function, including changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of D-glucosamine-6-phosphate vary with different dosages in animal models. At lower doses, it has been shown to positively influence cellular processes such as protein glycosylation and bacterial cell wall formation At higher doses, there may be toxic or adverse effects, although specific studies on dosage thresholds and toxicity are limited
Metabolic Pathways
D-glucosamine-6-phosphate is involved in the hexosamine biosynthetic pathway. It is formed from D-fructose-6-phosphate by glucosamine-6-phosphate synthase in the presence of glutamine . This compound is a precursor in the biosynthesis of UDP-GlcNAc, which is essential for protein glycosylation and bacterial cell wall formation . Additionally, it interacts with enzymes such as N-acetyl-D-glucosamine kinase, which converts it into N-acetyl-D-glucosamine-6-phosphate .
Transport and Distribution
Within cells and tissues, D-glucosamine-6-phosphate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its activity and function, influencing cellular processes such as protein glycosylation and bacterial cell wall formation .
Subcellular Localization
D-glucosamine-6-phosphate is localized in specific subcellular compartments, where it exerts its effects on cellular activity and function. Targeting signals and post-translational modifications direct this compound to specific organelles, such as the cytoplasm and the endoplasmic reticulum . This localization is crucial for its role in protein glycosylation and other cellular processes.
准备方法
合成路线和反应条件: 葡萄糖胺-6-磷酸(水合物)可以通过谷氨酰胺存在下,谷氨酰胺-6-磷酸合酶作用于D-果糖-6-磷酸来合成。 这种酶促反应涉及将谷氨酰胺中的氨基转移到D-果糖-6-磷酸上,形成葡萄糖胺-6-磷酸和谷氨酸 .
工业生产方法: 葡萄糖胺-6-磷酸的工业生产通常涉及微生物发酵。特定菌株的细菌或真菌,如大肠杆菌或黑曲霉,经过改造以过量生产谷氨酰胺-6-磷酸合酶。 发酵过程经过优化以最大限度地提高产量和纯度 .
化学反应分析
反应类型: 葡萄糖胺-6-磷酸(水合物)会经历多种类型的化学反应,包括:
氧化: 它可以被氧化形成葡萄糖胺-6-磷酸脱氢酶。
还原: 还原反应可以将其转化为各种胺衍生物。
取代: 它可以参与取代反应,其中磷酸基团被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠等还原剂。
取代: 条件通常涉及酸性或碱性催化剂以促进磷酸基团的置换。
主要产物: 这些反应形成的主要产物包括N-乙酰葡萄糖胺-6-磷酸和尿苷二磷酸-N-乙酰葡萄糖胺,两者都是糖基化过程中的重要中间体 .
相似化合物的比较
N-acetylglucosamine: Another important intermediate in the hexosamine biosynthetic pathway.
Glucosamine: The non-phosphorylated form, commonly used in dietary supplements.
Fructose-6-phosphate: The precursor molecule in the synthesis of glucosamine-6-phosphate.
Uniqueness: Glucosamine-6-phosphate (hydrate) is unique due to its specific role in the biosynthesis of glycosaminoglycans and its involvement in multiple metabolic pathways. Unlike its non-phosphorylated counterpart, it directly participates in the formation of essential biomolecules required for cellular structure and function .
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJSSXDYDSUOOZ-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3616-42-0 | |
| Record name | D-Glucosamine 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosamine 6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-GLUCOSAMINE 6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5ANY8MJ8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


